

Preparation of Sabouraud Dextrose Agar for Fungal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabouraud Dextrose Agar (SDA) is a selective medium formulated for the isolation, cultivation, and maintenance of a wide range of fungi, including yeasts and molds.^{[1][2]} Developed by French physician Dr. Raymond Sabouraud in 1892, its formulation has been a cornerstone in mycology for the study of pathogenic and non-pathogenic fungal species.^{[3][4]} The medium's high dextrose concentration and acidic pH create a selective environment that enhances fungal growth while inhibiting the proliferation of most bacteria.^{[5][6]} This makes SDA particularly valuable in clinical diagnostics, pharmaceutical quality control, and mycological research.^{[3][4][7]}

The principle of SDA lies in its composition.^[3] Mycological peptone serves as a source of essential nitrogenous compounds and amino acids, while dextrose provides the necessary carbon and energy for fungal growth.^{[3][4]} Agar acts as the solidifying agent.^[4] The traditionally low pH of approximately 5.6 is a key selective factor, though modifications to this formulation exist to suit specific applications.^{[1][3][5]}

Data Presentation: Composition of Sabouraud Dextrose Agar

The following table summarizes the quantitative data for various formulations of Sabouraud Dextrose Agar.

Component	Classical Formulation (g/L)	Emmons Modification (g/L)	Purpose
Dextrose (Glucose)	40.0	20.0	Carbon and energy source.[3][4]
Mycological Peptone	10.0	10.0	Source of nitrogen and vitamins.[3]
Agar	15.0 - 20.0	20.0	Solidifying agent.[5]
Final pH (at 25°C)	5.6 ± 0.2	6.9 ± 0.2	Inhibits bacterial growth (classical) or enhances growth of some pathogenic fungi (Emmons).[1][3]

Optional Supplements for Enhanced Selectivity:

For samples with high bacterial loads, antibiotics may be added to the medium after autoclaving and cooling.

Antibiotic	Typical Concentration (mg/L)	Purpose
Chloramphenicol	50.0	Broad-spectrum antibacterial agent.[1][4]
Gentamicin	5.0	Inhibits Gram-negative bacteria.[1][4]
Tetracycline	10.0	Broad-spectrum antibacterial agent.[1]

Experimental Protocols

1. Preparation of Sabouraud Dextrose Agar (1 Liter)

This protocol details the steps for preparing 1 liter of classical Sabouraud Dextrose Agar.

Materials:

- Dextrose: 40 g
- Mycological Peptone: 10 g
- Agar: 15 g
- Distilled or deionized water: 1000 mL
- 1M Hydrochloric acid (HCl) or 1M Sodium hydroxide (NaOH) for pH adjustment
- Autoclavable glass bottle or flask (2 L capacity)
- Magnetic stirrer and stir bar
- Weighing balance
- pH meter
- Sterile Petri dishes

Procedure:

- Weighing: Accurately weigh 40 g of dextrose, 10 g of mycological peptone, and 15 g of agar.
- Dissolving: Suspend the weighed components in 1000 mL of distilled water in a 2 L flask.^[4]
- Heating: Gently heat the mixture while stirring continuously to completely dissolve all ingredients.^{[1][4]} Bring the solution to a boil for one minute to ensure complete dissolution of the agar.^[4]
- pH Adjustment: Cool the medium to room temperature and measure the pH. Adjust the pH to 5.6 ± 0.2 using 1M HCl or 1M NaOH as needed.^{[1][3][8]}
- Sterilization: Autoclave the medium at 121°C (15 psi) for 15-20 minutes.^{[1][3][4]}

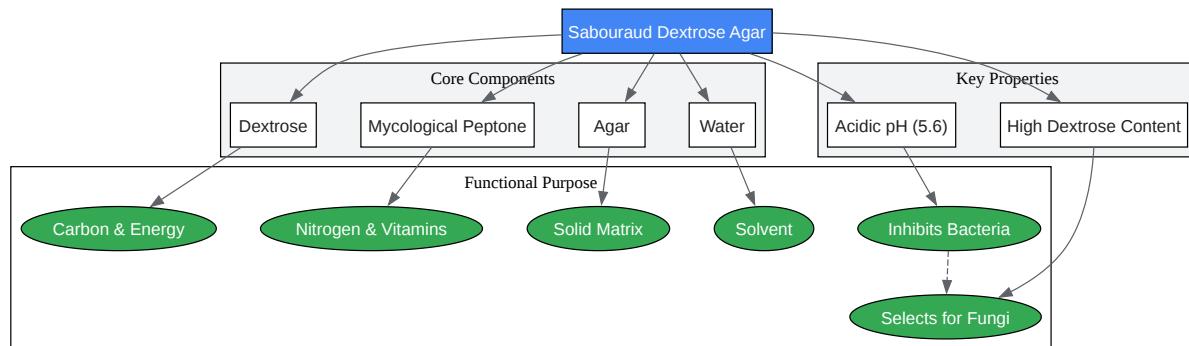
- Cooling: After autoclaving, allow the medium to cool in a 45-50°C water bath.[1][4][8]
- Pouring: In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the molten agar into sterile Petri dishes.
- Solidification: Allow the agar plates to solidify at room temperature.
- Storage: Store the prepared plates in a refrigerator at 2-8°C until use.

2. Quality Control

Quality control is essential to ensure the reliability of the prepared medium.

- Appearance: The dehydrated medium should be a homogeneous, free-flowing, light yellow powder. The prepared medium should be a light amber color and clear to slightly opalescent.
- Sterility Test: Incubate a few uninoculated plates at 20-25°C and 30-35°C for up to 5 days to check for contamination.
- Growth Promotion Test: Inoculate plates with standardized fungal strains to confirm the medium's ability to support growth.

Organism	ATCC Number	Expected Growth
Aspergillus brasiliensis	16404	Luxuriant growth
Candida albicans	10231	Luxuriant growth
Saccharomyces cerevisiae	9763	Luxuriant growth


Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing Sabouraud Dextrose Agar and the logical relationship of its components.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of Sabouraud Dextrose Agar.

[Click to download full resolution via product page](#)

Caption: Component relationships and functions in Sabouraud Dextrose Agar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. microbiologynotes.org [microbiologynotes.org]
- 3. Sabouraud dextrose agar (SDA) - Sharebiology [sharebiology.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Sabouraud agar - Wikipedia [en.wikipedia.org]
- 6. tmmedia.in [tmmedia.in]
- 7. High-Quality Sapouraud Dextrose Agar (SDA) for Fungal Testing [babiomed.com]
- 8. Sabouraud's dextrose agar (SDA) - Doctor Fungus [drfungus.org]
- To cite this document: BenchChem. [Preparation of Sabouraud Dextrose Agar for Fungal Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7885005#preparation-of-sabouraud-dextrose-agar-for-fungal-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com